molecular formula C23H30N4O4 B5981527 1-[4-[[2,1,3-Benzoxadiazol-5-ylmethyl(methyl)amino]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol

1-[4-[[2,1,3-Benzoxadiazol-5-ylmethyl(methyl)amino]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol

Cat. No.: B5981527
M. Wt: 426.5 g/mol
InChI Key: DOBAPHGHVDVYOZ-UHFFFAOYSA-N
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Description

1-[4-[[2,1,3-Benzoxadiazol-5-ylmethyl(methyl)amino]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol is a complex organic compound that features a benzoxadiazole moiety, a methoxyphenoxy group, and a pyrrolidinylpropanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[[2,1,3-Benzoxadiazol-5-ylmethyl(methyl)amino]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol typically involves multiple steps:

    Formation of the Benzoxadiazole Moiety: This can be achieved through the reaction of appropriate starting materials under specific conditions to form the benzoxadiazole ring.

    Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced through a nucleophilic substitution reaction.

    Formation of the Pyrrolidinylpropanol Structure: This involves the reaction of a pyrrolidine derivative with a suitable propanol precursor.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-[[2,1,3-Benzoxadiazol-5-ylmethyl(methyl)amino]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzoxadiazole and methoxyphenoxy moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

1-[4-[[2,1,3-Benzoxadiazol-5-ylmethyl(methyl)amino]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-[[2,1,3-Benzoxadiazol-5-ylmethyl(methyl)amino]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol involves its interaction with specific molecular targets and pathways. The benzoxadiazole moiety may interact with enzymes or receptors, modulating their activity. The methoxyphenoxy and pyrrolidinylpropanol groups may contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-[4-[[2,1,3-Benzoxadiazol-5-ylmethyl(methyl)amino]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol
  • 1-[4-[[2,1,3-Benzothiadiazol-5-ylmethyl(methyl)amino]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol
  • This compound

Uniqueness: The unique combination of the benzoxadiazole moiety, methoxyphenoxy group, and pyrrolidinylpropanol structure distinguishes this compound from other similar compounds. This unique structure may confer specific biological activities and chemical reactivity that are not observed in related compounds.

Properties

IUPAC Name

1-[4-[[2,1,3-benzoxadiazol-5-ylmethyl(methyl)amino]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4/c1-26(13-17-5-7-20-21(11-17)25-31-24-20)14-18-6-8-22(23(12-18)29-2)30-16-19(28)15-27-9-3-4-10-27/h5-8,11-12,19,28H,3-4,9-10,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBAPHGHVDVYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=C(C=C1)OCC(CN2CCCC2)O)OC)CC3=CC4=NON=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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